5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide
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Overview
Description
5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C7H8ClN3O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide typically involves the chlorination of 6-ethyl-3-hydroxypyrazine-2-carboxamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the pyrazine ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 6-ethyl-3-hydroxypyrazine-2-carboxamide.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (R-NH2) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-6-ethylpyrazine-2-carboxaldehyde or 5-chloro-6-ethylpyrazine-2-carboxylic acid.
Reduction: Formation of 6-ethyl-3-hydroxypyrazine-2-carboxamide.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various chemical syntheses.
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-3-hydroxypyrazine-2-carboxamide: Lacks the chlorine atom, resulting in different reactivity and biological activity.
5-Chloro-3-hydroxypyrazine-2-carboxamide: Lacks the ethyl group, which affects its solubility and interaction with biological targets.
5-Chloro-6-methyl-3-hydroxypyrazine-2-carboxamide:
Uniqueness
5-Chloro-6-ethyl-3-hydroxypyrazine-2-carboxamide is unique due to the combination of its chlorine and ethyl substituents, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential therapeutic applications that are not observed with similar compounds.
Properties
IUPAC Name |
6-chloro-5-ethyl-2-oxo-1H-pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-3-5(8)11-7(13)4(10-3)6(9)12/h2H2,1H3,(H2,9,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKUUWRJMPREGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)C(=N1)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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